molecular formula CH3BrO2S B1620001 Methanesulfonyl bromide CAS No. 41138-92-5

Methanesulfonyl bromide

Cat. No. B1620001
CAS RN: 41138-92-5
M. Wt: 159 g/mol
InChI Key: ITYJDNHFRZSTJY-UHFFFAOYSA-N
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Description

Methanesulfonyl bromide, also known as Mesyl bromide, is an organosulfur compound with the molecular formula CH3BrO2S . It is a colorless liquid that is highly reactive .


Synthesis Analysis

Methanesulfonyl bromide can be generated by the reaction of sulfonyl bromides with Et3B, reduction of methanesulfonyl chloride under pulse radiolytic conditions with solvated electrons or α-hydroxy or alkoxy radicals .


Molecular Structure Analysis

Methanesulfonyl bromide contains a total of 7 bonds; 4 non-H bonds, 2 multiple bonds, 2 double bonds, and 1 sulfone .


Chemical Reactions Analysis

Methanesulfonyl bromide is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . It is an electrophile, functioning as a source of the “CH3SO2+” synthon .


Physical And Chemical Properties Analysis

Methanesulfonyl bromide has a refractive index of n20/D 1.510 and a density of 1.954 g/mL at 20 °C (lit.) .

Scientific Research Applications

Synthesis Enhancement

Methanesulfonyl bromide is utilized in various synthesis processes. For example, it is used in the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, providing a high yield and avoiding genotoxic impurities (Rosen et al., 2011). Another study shows its role in the synthesis of 9-methanesulfonyl-1,2,3,9a-tetrahydro- and 1,2,3,4-tetrahydrocarbazoles (Gataullin et al., 2003).

Catalysis and Reaction Enhancement

In the realm of catalysis, methanesulfonyl bromide plays a crucial role. It is involved in the transformation of carboxylic esters to trisubstituted olefins via a cyclopropyl-allyl rearrangement of sulfonates of cis-1,2-disubstituted cyclopropanols (Kananovich et al., 2007).

Antibacterial Applications

Research has been conducted on the antibacterial activities of sulfonamide derivatives and their nickel(II), cobalt(II) complexes, with methanesulfonyl bromide being a key component (Özdemir et al., 2009).

Environmental Applications

Methanesulfonyl bromide has been shown to be effective in environmental applications. For example, it is used in the bromate reduction process driven by methane in a membrane biofilm reactor (Luo et al., 2017).

Other Notable Applications

Safety And Hazards

Methanesulfonyl bromide is fatal if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It may cause respiratory irritation and may cause drowsiness or dizziness .

Future Directions

Methanesulfonyl bromide has been used in a lot of synthesis reactions to yield other chemical compounds . Its use in “click” reactions and its role in the synthesis of methyl tolyl sulfone are some of the exciting applications of current research involving this compound.

properties

IUPAC Name

methanesulfonyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3BrO2S/c1-5(2,3)4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYJDNHFRZSTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276697
Record name Methanesulfonyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanesulfonyl bromide

CAS RN

41138-92-5
Record name Methanesulfonyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanesulfonyl bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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